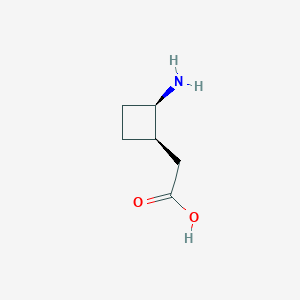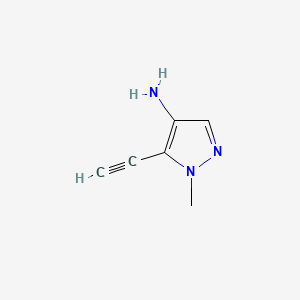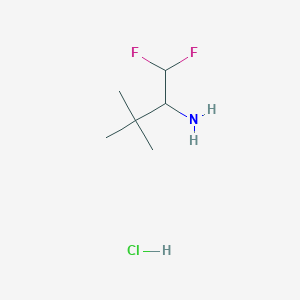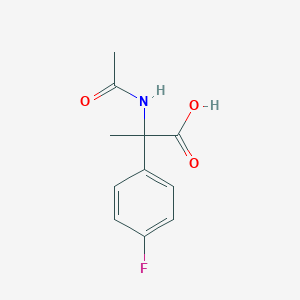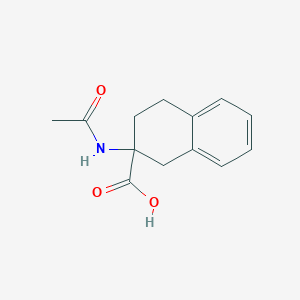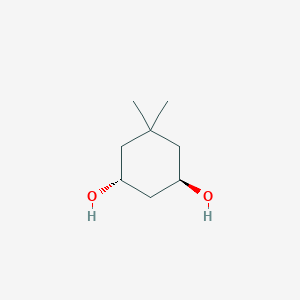
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a chemical compound with a unique structure characterized by two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran or diethyl ether to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired diol from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its interactions and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans
- rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans
- rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid, trans
Uniqueness
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is unique due to its specific stereochemistry and the presence of two methyl groups at the 5-position, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,3R)-5,5-dimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
LDJFUTSVFHJIAC-BQBZGAKWSA-N |
Isomeric SMILES |
CC1(C[C@H](C[C@@H](C1)O)O)C |
Canonical SMILES |
CC1(CC(CC(C1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
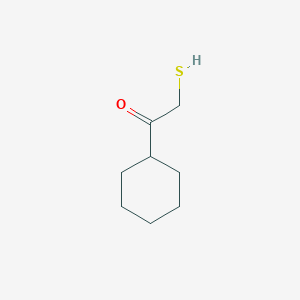
![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)
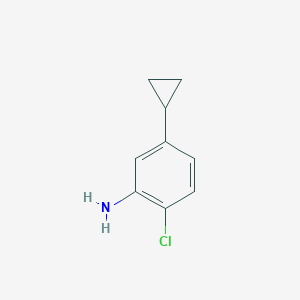
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

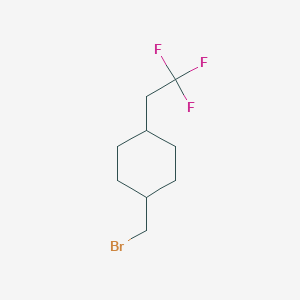
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
